molecular formula C21H20N6O5S B2626426 5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851969-27-2

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2626426
CAS No.: 851969-27-2
M. Wt: 468.49
InChI Key: LYNIHCAIGXIPHH-UHFFFAOYSA-N
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Description

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 4-nitrophenyl group and a piperazine moiety bearing a furan-2-carbonyl substituent. The piperazine linker likely improves solubility and modulates pharmacokinetics .

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5S/c1-13-22-21-26(23-13)20(29)18(33-21)17(14-4-6-15(7-5-14)27(30)31)24-8-10-25(11-9-24)19(28)16-3-2-12-32-16/h2-7,12,17,29H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIHCAIGXIPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 4-nitrobenzyl chloride to introduce the nitrophenyl group. The final steps involve the cyclization reactions to form the triazole and thiazole rings under specific conditions, such as the use of strong bases or acids and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 4-amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, demonstrating significant efficacy.

Case Study: Antimicrobial Testing

In a study published in the Journal of Pharmaceutical Sciences, the compound was tested against Staphylococcus aureus , Escherichia coli , and Candida albicans . The results indicated:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 12.5 mg/ml
  • Escherichia coli : MIC = 50 mg/ml
  • Candida albicans : MIC = 50 mg/ml

These findings suggest that the compound exhibits stronger antimicrobial activity than some standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Antifungal Properties

The antifungal activity of this compound has also been explored. In vitro assays demonstrated that it effectively inhibits the growth of various fungi, supporting its potential use in treating fungal infections.

Table 2: Antifungal Activity Overview

Fungal StrainMIC (mg/ml)
Candida albicans50
Aspergillus niger100
Cryptococcus neoformans75

These results indicate that the compound could serve as a lead for new antifungal therapies .

Therapeutic Potential

Beyond its antimicrobial and antifungal properties, the compound's unique structure suggests potential applications in treating other diseases. Its piperazine component is known for enhancing central nervous system penetration, which may provide avenues for neurological applications.

Neuropharmacological Studies

Research has indicated that derivatives of piperazine possess anxiolytic and antidepressant effects. Given the structural similarities, further studies could explore the neuropharmacological potential of this compound.

Mechanism of Action

The mechanism of action of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s multiple functional groups allow it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Variations

a) 3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21c)
  • Core : Imidazo[4,5-b]pyridine (vs. triazolo-thiazole in the target).
  • Key Substituents : Chloro, furan-3-yl, and methylisoxazole.
  • Comparison: The imidazo-pyridine core may exhibit distinct binding modes due to its planar aromatic system. The chloro substituent increases hydrophobicity compared to the target’s nitro group .
b) 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
  • Core : Thiazolo-triazole (similar to the target).
  • Key Substituents : 2-Fluorophenyl, 4-methylphenyl, and furan-2-yl.
  • Comparison: The fluorophenyl group enhances lipophilicity and metabolic stability compared to the nitro group. The absence of a carbonyl in the furan reduces polar interactions .

Substituent-Driven Electronic and Steric Effects

Compound Core Structure Key Substituents Electronic Effects Predicted Lipophilicity (logP)*
Target Compound Triazolo-thiazole 4-Nitrophenyl, furan-2-carbonyl piperazine Strong electron-withdrawing (NO₂) Moderate (balanced by piperazine)
Compound 21c Imidazo-pyridine Chloro, furan-3-yl, methylisoxazole Moderate electron-withdrawing (Cl) High (chloro, methylisoxazole)
Fluorophenyl Analog Thiazolo-triazole 2-Fluorophenyl, 4-methylphenyl Electron-withdrawing (F), neutral (CH₃) High (fluorophenyl, methylphenyl)

*logP values inferred from substituent contributions due to lack of experimental data.

Pharmacological Implications

  • Target Compound : The nitro group may enhance interactions with electron-rich enzyme active sites (e.g., kinases or oxidoreductases). The furan-2-carbonyl could improve solubility and binding specificity.
  • Fluorophenyl Analog : Increased lipophilicity may favor blood-brain barrier penetration, making it suitable for CNS targets.

Biological Activity

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by various research findings and case studies.

Structural Overview

The compound's structure includes a triazole ring fused with a thiazole moiety, which is known for its pharmacological significance. The presence of piperazine and furan groups further contributes to its biological profile.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The compound has been evaluated for its efficacy against various fungal strains.

Research Findings

  • Structure-Activity Relationship (SAR) : The presence of the 1,2,4-triazole core has been linked to significant antifungal activity. A review indicated that triazole derivatives exhibit broad-spectrum antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
  • Case Study : In a comparative study of various triazole derivatives, the compound demonstrated an IC50 value indicating effective inhibition against Candida albicans and Aspergillus fumigatus, suggesting its potential as a therapeutic agent in treating fungal infections.

Antibacterial Activity

The compound's antibacterial properties have also been investigated.

Research Findings

  • Antibacterial Spectrum : Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
  • Mechanism of Action : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The potential anticancer effects of the compound have been explored in various cancer cell lines.

Research Findings

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including Mia PaCa-2 (pancreatic cancer) and RKO (colorectal cancer). The IC50 values ranged from 1.35 to 2.18 μM for the most active derivatives .
  • Mechanism Insights : The anticancer activity is attributed to the induction of apoptosis through the activation of intrinsic pathways involving caspases and modulation of cell cycle progression .

Comparative Biological Activity Table

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntifungalCandida albicansIC50: <10 µg/mL
Aspergillus fumigatusIC50: <15 µg/mL
AntibacterialStaphylococcus aureusMIC: 15.62 µg/mL
Escherichia coliMIC: 31.25 µg/mL
AnticancerMia PaCa-2IC50: 1.35 μM
RKOIC50: 2.18 μM

Q & A

Q. What synthetic routes are recommended for constructing the triazolo-thiazole core of this compound?

The triazolo-thiazole scaffold can be synthesized via cyclocondensation reactions. For example:

  • Step 1: React 2-aminothiocarbonyl-1,2,4-triazin-6-one derivatives with diethoxy phosphine under reflux in THF to form fused heterocyclic intermediates .
  • Step 2: Introduce the furan-2-carbonyl piperazine moiety via nucleophilic substitution or acylation. Piperazine derivatives are often acylated using activated furan carbonyl chlorides in non-polar solvents .
  • Key Optimization: Use piperidine as an oxidizing agent to stabilize reactive intermediates during cyclization .

Q. How should purification and characterization be conducted for intermediates?

  • Purification: Recrystallize intermediates using ethanol or ethanol-water mixtures. For example, thiadiazole derivatives are basified with sodium bicarbonate and washed with ice-cold water to isolate solids .
  • Characterization: Employ 1H NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch at ~1650 cm⁻¹), and HPLC (≥95% purity) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What solvents and catalysts are optimal for introducing the 4-nitrophenyl group?

  • Friedel-Crafts alkylation using AlCl₃ in dichloromethane or nitrobenzene as a solvent effectively attaches the 4-nitrophenyl group to the methylene bridge .
  • Caution: Nitro groups may require protection during subsequent steps to avoid reduction or side reactions .

Advanced Research Questions

Q. How can molecular docking studies inform structural optimization for enhanced activity?

  • Target Selection: Use enzymes like 14α-demethylase lanosterol (PDB: 3LD6) to model interactions. The triazolo-thiazole core may bind to the heme cofactor, while the 4-nitrophenyl group enhances hydrophobic interactions .
  • Methodology:
    • Prepare ligand structures with AutoDock Vina using AM1-BCC charges.
    • Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

Q. How to resolve contradictions in reaction yields when varying substituents?

  • Case Study: Substituents on the triazolo-thiazole ring (e.g., methyl vs. nitro) may alter electron density, affecting cyclization efficiency.
    • Solution: Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, a 20% increase in THF volume improved yields by 15% in analogous reactions .
  • Data Analysis: Use ANOVA to identify statistically significant factors (p < 0.05) .

Q. What strategies mitigate decomposition of the furan-2-carbonyl piperazine moiety?

  • Stabilization: Avoid strong acids/bases; use buffered conditions (pH 6–8) during acylation.
  • Alternative Routes: Protect the furan carbonyl as a ketal or thioester during harsh reactions .

Q. How to analyze conflicting spectral data for triazolo-thiazole derivatives?

  • Problem: Overlapping 1H NMR signals (e.g., methyl and piperazine protons).
  • Resolution:
    • Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm connectivity .
    • Compare with X-ray crystallography data for ambiguous cases .

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